molecular formula C10H11NO3 B502756 9-methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 711-69-3

9-methoxy-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No. B502756
CAS RN: 711-69-3
M. Wt: 193.2g/mol
InChI Key: NZTKOYPTGSIUAZ-UHFFFAOYSA-N
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Patent
US08222245B2

Procedure details

A solution of methyl 2-[(2-aminoethyl)oxy]-3-(methyloxy)benzoate (Preparation 56) (11.9 g, 52.8 mmol) in toluene (200 ml) was stirred and heated at 110° C. for 1 hour then cooled and evaporated to give the title compound (10.3 g) as a sandy coloured solid. MS (ES): C10H11NO3 requires 193; found 194 [M+H]+.
Name
methyl 2-[(2-aminoethyl)oxy]-3-(methyloxy)benzoate
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[CH:11][C:6]=1[C:7](OC)=[O:8]>C1(C)C=CC=CC=1>[CH3:16][O:15][C:14]1[C:5]2[O:4][CH2:3][CH2:2][NH:1][C:7](=[O:8])[C:6]=2[CH:11]=[CH:12][CH:13]=1

Inputs

Step One
Name
methyl 2-[(2-aminoethyl)oxy]-3-(methyloxy)benzoate
Quantity
11.9 g
Type
reactant
Smiles
NCCOC1=C(C(=O)OC)C=CC=C1OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(NCCOC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.